4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine
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Overview
Description
4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromophenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromophenyl or naphthyl groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a triazole ring instead of a pyridine ring.
N-(3,4,5-trimethoxyphenyl)pyridine-2(1H)-one: Another pyridine derivative with different substituents.
Uniqueness
4-(4-Bromophenyl)-2,6-DI(2-naphthyl)pyridine is unique due to its combination of bromophenyl and naphthyl groups attached to a pyridine ring. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C31H20BrN |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,6-dinaphthalen-2-ylpyridine |
InChI |
InChI=1S/C31H20BrN/c32-29-15-13-23(14-16-29)28-19-30(26-11-9-21-5-1-3-7-24(21)17-26)33-31(20-28)27-12-10-22-6-2-4-8-25(22)18-27/h1-20H |
InChI Key |
FSGNKMBWPXSIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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